![molecular formula C14H19ClO B13202122 ({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclobutyl ring substituted with a chloromethyl group and an ethoxy group attached to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Chloromethyl Group: Chloromethylation of the cyclobutyl ring can be achieved using reagents like chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethyl alcohol and an appropriate catalyst.
Coupling with Benzene: The final step involves coupling the substituted cyclobutyl ring with benzene, which can be achieved through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.
Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Benzylic alcohols, ketones.
Reduction: Methyl-substituted cyclobutyl derivatives.
Substitution: Azido or cyano derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable model compound for studying various organic reactions.
Biology
Biochemical Probes: Modified versions of the compound can be used as probes to study biochemical pathways and enzyme activities.
Medicine
Drug Development: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of ({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The chloromethyl group can act as an electrophile, participating in various biochemical reactions. The ethoxy group and benzene ring can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
Cyclobutylbenzene: Lacks the chloromethyl and ethoxy groups, making it less reactive in certain chemical reactions.
(Chloromethyl)benzene: Lacks the cyclobutyl and ethoxy groups, resulting in different chemical properties and reactivity.
Ethoxybenzene: Lacks the cyclobutyl and chloromethyl groups, affecting its chemical behavior and applications.
Uniqueness
({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene is unique due to the combination of its cyclobutyl ring, chloromethyl group, and ethoxy group attached to a benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
特性
分子式 |
C14H19ClO |
|---|---|
分子量 |
238.75 g/mol |
IUPAC名 |
2-[1-(chloromethyl)cyclobutyl]ethoxymethylbenzene |
InChI |
InChI=1S/C14H19ClO/c15-12-14(7-4-8-14)9-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChIキー |
ZHDZKDXPELDORT-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CCOCC2=CC=CC=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13202054.png)
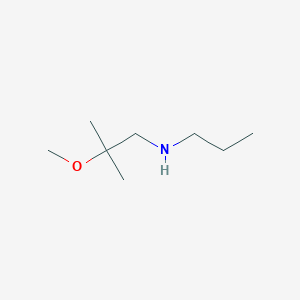
![(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13202069.png)
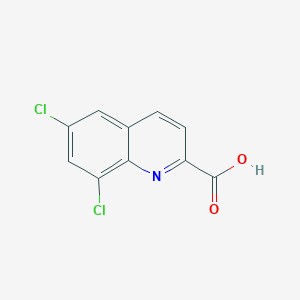

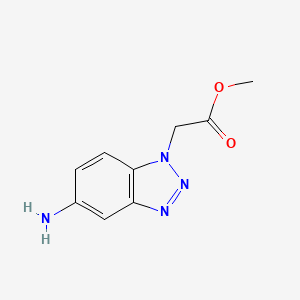
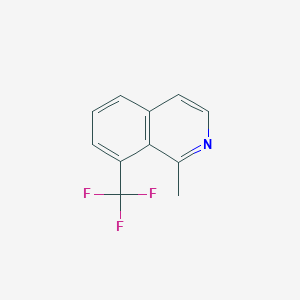
![2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13202105.png)
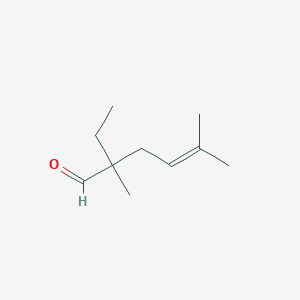
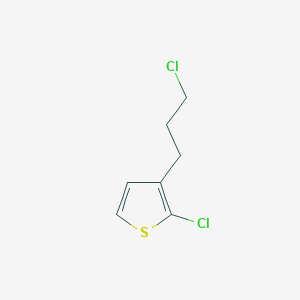
![[1-(Chloromethyl)cyclobutyl]cyclohexane](/img/structure/B13202129.png)
![4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13202130.png)
![[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13202133.png)

